![molecular formula C3F7NO B1621276 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane CAS No. 422-98-0](/img/structure/B1621276.png)
1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane
Overview
Description
1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane is a colorless and odorless gaseous halocarbon . It finds common use as a gaseous fire suppression agent due to its fire-extinguishing properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1,1,2,3,3,3-heptafluoropropanol with a nitrosating agent . The resulting product is heptafluoro-2-nitrosopropane .
Molecular Structure Analysis
The molecular formula of 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane is CFNO , with an average mass of 199.027 Da and a monoisotopic mass of 198.986816 Da .
Chemical Reactions Analysis
This compound primarily functions as a fire suppressant. When released into a fire-affected area, it inhibits combustion by disrupting the free radical chain reactions that sustain the fire. It does so by removing heat and interfering with the chemical processes involved in combustion .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Perfluorinated Azoxyalkanes
1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane reacts with diphenyldiazomethane in diethyl ether at -78 °C to yield perfluoro-1,1′-azoxypropane quantitatively, alongside benzophenone. This process provides a convenient synthesis route for perfluorinated azoxyalkanes, highlighting the compound's utility in creating specialized perfluorinated compounds with potential applications in materials science and chemical engineering (Banks, Flowers, & Haszeldine, 1979).
Preparation and Conversion to Chloropentafluoroacetone Oxime
The preparation of 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane and its conversion to chloropentafluoroacetone oxime demonstrate the compound's versatility. Starting from CF3CF=CF2, this pathway involves several steps, including treatment with NOCl, to produce the nitroso-compound and its subsequent conversion, showcasing potential applications in synthetic chemistry for producing fluorinated ketones and oximes (Banks, Dickinson, Morrissey, & Richards, 1984).
Generation from Perfluoroacyl Nitrites
Heptafluoro-1-nitrosopropane can also be generated from perfluoroacyl nitrites, which are prepared in high yield by reacting silver perfluoroalkanecarboxylates with nitrosyl chloride. This method underscores the compound's potential in generating nitroso compounds from readily available perfluoroacyl precursors, which could have implications in developing novel fluorinated materials or intermediates in organic synthesis (Banks, Barlow, Haszeldine, & McCreath, 1966).
Catalytic Dehydrofluorination Studies
Although not directly involving 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane, research on catalytic dehydrofluorination of related fluorinated compounds like 1,1,1,3,3-pentafluoropropane provides insight into potential catalytic processes that could modify or utilize heptafluoro-2-nitrosopropane. Such studies can inform the development of catalytic systems for manipulating fluorinated compounds for various industrial and research applications (Luo, Song, Jia, Pu, Lu, & Luo, 2018).
Mechanism of Action
Upon activation, 1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane undergoes a phase transition from a liquid to a gas. As a gas, it rapidly disperses throughout the enclosed space , effectively lowering the oxygen concentration and extinguishing the fire. Its mechanism of action involves both physical cooling and chemical inhibition .
properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKTSOYJLOODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379278 | |
Record name | Perfluoro-2-nitrosopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,3,3,3-Heptafluoro-2-nitrosopropane | |
CAS RN |
422-98-0 | |
Record name | Perfluoro-2-nitrosopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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